2-Bromonicotinonitrile

Beschreibung

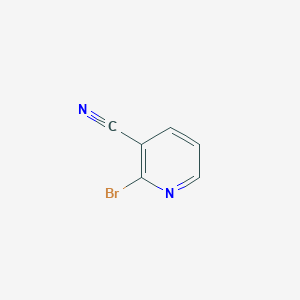

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPXEPRGYVAQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355753 | |

| Record name | 2-Bromonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20577-26-8 | |

| Record name | 2-Bromonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromonicotinonitrile (CAS: 20577-26-8) for Advanced Research and Pharmaceutical Development

Introduction

2-Bromonicotinonitrile, also known as 2-bromo-3-cyanopyridine, is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique electronic and steric properties, arising from the interplay of the pyridine ring, a bromo substituent, and a nitrile group, make it a versatile precursor for a wide array of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in the field of drug development. We will delve into its core properties, synthesis, chemical reactivity, applications, and safety protocols, offering field-proven insights and detailed methodologies to empower your research and development endeavors. The strategic positioning of its reactive sites allows for selective and sequential modifications, a crucial attribute for the synthesis of targeted pharmaceutical agents.[]

Section 1: Core Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and synthesis. This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[2] Its stability under standard conditions, coupled with its solubility in common organic solvents, facilitates its use in a variety of reaction media.[3]

| Property | Value | Source(s) |

| CAS Number | 20577-26-8 | [2][4][5] |

| Molecular Formula | C₆H₃BrN₂ | [2][5] |

| Molecular Weight | 183.01 g/mol | [2][4][5] |

| Appearance | White to light yellow solid | [2][4] |

| Melting Point | 105 °C | [2][5] |

| Boiling Point | 296.9 ± 25.0 °C (Predicted) | [2][5] |

| Density | 1.72 ± 0.1 g/cm³ (Predicted) | [2][5] |

| pKa | -2.66 ± 0.10 (Predicted) | [2][5] |

| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [3] |

Section 2: Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the availability of starting materials, desired scale, and purity requirements. A prevalent and effective method involves the bromination of a pyridine derivative. Below is a detailed protocol for a two-step synthesis starting from 2-chloro-3-cyanopyridine.

Experimental Protocol: Synthesis from 2-Oxo-1,2-dihydropyridine-3-carbonitrile

This procedure involves the initial conversion of 2-chloro-3-cyanopyridine to 3-cyanopyridin-2-one, followed by a bromination reaction.[2]

Step 1: Synthesis of 3-Cyanopyridin-2-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloro-3-cyanopyridine (3.68 mg, 26 mmol) and acetic acid (100 mL).

-

Reflux: Heat the mixture to reflux and maintain for 12 hours.

-

Work-up: After completion, evaporate the acetic acid under reduced pressure. Dissolve the residue in a mixture of tetrahydrofuran (80 mL) and water (20 mL).

-

Second Reflux: Reflux this new mixture for 4 hours.

-

Isolation: Evaporate the solvents to yield 3-cyanopyridin-2-one. The product can be used in the next step without further purification.[2]

Step 2: Synthesis of 2-Bromo-3-cyanopyridine

-

Reagent Preparation: In a separate flask, heat tetrabutylammonium bromide (8.55 g, 26 mmol) and phosphorus pentoxide (3.67 g, 26 mmol) in toluene (250 mL) at 80 °C for 30 minutes.

-

Addition of Reactant: Add the 3-cyanopyridin-2-one (1.59 g, 13 mmol) prepared in Step 1 to the heated mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.

-

Quenching and Extraction: After cooling, pour the mixture into cold water and extract twice with ethyl acetate.

-

Final Isolation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent to yield 2-bromo-3-cyanopyridine as white crystals.[2]

Caption: Synthesis workflow for this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom makes the C2 position, where the bromine is attached, susceptible to nucleophilic aromatic substitution. Furthermore, the bromine atom serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions.

Key Reaction Classes:

-

Nucleophilic Aromatic Substitution (SNA_r): The bromine at the 2-position can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.

-

Cross-Coupling Reactions: this compound is an ideal substrate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of its utility in building complex molecular scaffolds.[6]

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic rings.

Sources

An In-depth Technical Guide to 2-Bromonicotinonitrile: Synthesis, Applications, and Experimental Protocols

Abstract

2-Bromonicotinonitrile, also known as 2-Bromo-3-cyanopyridine, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a bromo substituent amenable to cross-coupling and a nitrile group for diverse transformations—make it an invaluable precursor for a wide range of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, synthesis methodologies, key reaction pathways, and critical applications, particularly in the realm of drug discovery. Detailed, field-tested experimental protocols are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective application in research and development. This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[1][2] Its core structure consists of a pyridine ring substituted with a bromine atom at the 2-position and a cyano (nitrile) group at the 3-position.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrN₂ | [2][3] |

| Molecular Weight | 183.01 g/mol | [1][3] |

| CAS Number | 20577-26-8 | [1][3] |

| Appearance | White to light yellow solid | [1][2] |

| Melting Point | 105 °C | [2][3] |

| Boiling Point | 296.9 ± 25.0 °C (Predicted) | [2][3] |

| Density | 1.72 ± 0.1 g/cm³ (Predicted) | [2][3] |

| Purity (Typical) | ≥98% | [1] |

| Synonyms | 2-Bromopyridine-3-carbonitrile, 2-Bromo-3-cyanopyridine | [1][3] |

These properties dictate the handling, storage, and reaction conditions. For instance, its solid form simplifies weighing and handling, while its relatively high melting point indicates good thermal stability under typical reaction conditions. Storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended to maintain its integrity.[2][3]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is a critical process, often starting from more readily available pyridine derivatives. One established method involves the transformation of 2-oxo-1,2-dihydropyridine-3-carbonitrile (3-cyanopyridin-2-one).

Causality in Synthesis: The choice of this synthetic route is driven by the accessibility of the starting materials and the efficiency of the transformation. The key step is the conversion of the hydroxyl group of the pyridone tautomer into a bromide. This is a challenging transformation that requires potent brominating agents.

A general procedure involves heating 3-cyanopyridin-2-one with a mixture of tetrabutylammonium bromide (Bu₄NBr) and phosphorus pentoxide (P₂O₅) in a high-boiling solvent like toluene.[2]

-

Role of P₂O₅: Phosphorus pentoxide acts as a powerful dehydrating agent, facilitating the reaction.

-

Role of Bu₄NBr: Tetrabutylammonium bromide serves as the bromide source.

-

Reaction Mechanism: The pyridone is converted into a phosphate ester intermediate by P₂O₅, which is a much better leaving group than a hydroxyl group. The bromide ion from Bu₄NBr then displaces the phosphate ester via a nucleophilic aromatic substitution (SₙAr) type mechanism to yield the final product.

Sources

The Solubility Profile of 2-Bromonicotinonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-bromonicotinonitrile, a key building block in pharmaceutical and agrochemical synthesis. While quantitative solubility data remains limited in public literature, this document consolidates available qualitative information and presents a robust experimental framework for its precise determination. A detailed exploration of the intermolecular forces governing the solubility of this compound in a range of organic solvents is provided, offering researchers and drug development professionals the foundational knowledge required for effective solvent selection, reaction optimization, and purification strategies.

Introduction to this compound

This compound, also known as 2-bromo-3-cyanopyridine, is a heterocyclic aromatic compound with the chemical formula C₆H₃BrN₂. Its structure, featuring a pyridine ring substituted with a bromine atom and a nitrile group, makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitrile group and the halogen atom significantly influences the reactivity and physicochemical properties of the pyridine ring, including its solubility.

A thorough understanding of the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for achieving optimal reaction kinetics, facilitating purification processes such as crystallization, and ensuring the homogeneity of reaction mixtures. This guide aims to provide a detailed overview of its expected solubility in various classes of organic solvents and to equip researchers with the methodology to quantify this essential property.

Theoretical Framework: The Science of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. The primary intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): These are weak, transient attractions arising from temporary fluctuations in electron distribution. They are present in all molecules and increase with molecular size and surface area.[1][2]

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.[1][3]

-

Hydrogen Bonding: A specific, strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (N, O, or F). While this compound cannot act as a hydrogen bond donor, the lone pair of electrons on the pyridine nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors.

The molecular structure of this compound suggests a significant dipole moment due to the electronegative nitrogen atoms of the pyridine ring and the nitrile group, as well as the bromine atom. This polarity is a key determinant of its solubility characteristics.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a reliable method for the gravimetric determination of the solubility of this compound in various organic solvents at a specified temperature.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Oven or vacuum oven

-

Desiccator

Experimental Workflow

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Methodology

-

Preparation: For each solvent to be tested, label a clean, dry vial. Accurately dispense a known volume (e.g., 5.0 mL) of the solvent into each vial.

-

Saturation: Add an excess of this compound to each vial, ensuring that undissolved solid remains at the bottom. This confirms the formation of a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a minimum of 24 hours with continuous agitation to ensure that equilibrium solubility is reached.

-

Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter.

-

Mass Determination of Solution: Dispense the filtered supernatant into a pre-weighed, clean, and dry vial. Record the total mass of the vial and the saturated solution.

-

Solvent Evaporation: Place the vials in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used to expedite this process at a lower temperature.

-

Mass Determination of Solute: Once the solvent has completely evaporated, cool the vials in a desiccator and weigh them. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g / 100 mL) = (Mass of solute / Volume of solvent sampled) x 100

Qualitative Solubility Profile of this compound

Based on available data for this compound and its isomers, a qualitative solubility profile can be constructed. It is important to note that this information is for guidance and should be confirmed by experimental determination for specific applications.

| Solvent Class | Solvent | Expected Solubility |

| Polar Aprotic | Acetone | Soluble |

| Dichloromethane (DCM) | Soluble | |

| Chloroform | Soluble | |

| Ethyl Acetate | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Polar Protic | Methanol | Soluble |

| Ethanol | Soluble | |

| Water | Insoluble | |

| Non-Polar | Toluene | Sparingly Soluble |

| Hexane | Insoluble |

Discussion: The Role of Intermolecular Forces

The observed solubility patterns can be explained by examining the intermolecular interactions between this compound and the various solvents.

Caption: Intermolecular interactions between this compound and solvent classes.

-

High Solubility in Polar Aprotic Solvents (DCM, Acetone, Ethyl Acetate, DMF, DMSO): this compound possesses a significant molecular dipole arising from the electronegative nitrogen atoms in the pyridine ring and nitrile group, and the bromine atom. Polar aprotic solvents also have permanent dipoles.[4][5] The strong dipole-dipole interactions between the solute and solvent molecules effectively overcome the solute-solute and solvent-solvent forces, leading to high solubility.[1] Solvents like DMF and DMSO are particularly effective due to their high polarity.[4][5]

-

High Solubility in Polar Protic Solvents (Methanol, Ethanol): In addition to dipole-dipole interactions, the lone pairs of electrons on the pyridine and nitrile nitrogen atoms of this compound can act as hydrogen bond acceptors for the hydroxyl protons of alcohol solvents. This additional, strong intermolecular interaction contributes to its high solubility in these solvents.

-

Insolubility in Water: While water is a highly polar protic solvent, the principle of "like dissolves like" is more nuanced here. The bulky, relatively non-polar brominated pyridine ring disrupts the strong hydrogen-bonding network of water. The energy gained from the solute-water interactions is insufficient to compensate for the energy required to break the strong hydrogen bonds between water molecules, resulting in poor solubility.

-

Low Solubility in Non-Polar Solvents (Toluene, Hexane): Non-polar solvents primarily interact through weak van der Waals forces.[2] The strong dipole-dipole interactions holding the this compound molecules together in the solid state are significantly stronger than the weak solute-solvent interactions that would be formed. Consequently, the solute is insoluble or only sparingly soluble in non-polar solvents.

Conclusion

This compound exhibits a solubility profile characteristic of a polar organic molecule. It is readily soluble in a wide range of polar aprotic and polar protic organic solvents, a consequence of strong dipole-dipole interactions and its capacity to act as a hydrogen bond acceptor. Conversely, it is insoluble in non-polar solvents and water due to a mismatch in the dominant intermolecular forces. For applications requiring precise concentration control, the gravimetric method outlined in this guide provides a reliable means of obtaining quantitative solubility data. This foundational knowledge is essential for the effective utilization of this compound in research and development.

References

-

ChemBK. (2024, April 9). 2-BROMO-ISONICOTINONITRILE. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. Retrieved from [Link]

-

Martin, A. (2024, August 13). Reaction of Pyridine with Methyl Bromide: An example of SN2 mechanism [Video]. YouTube. Retrieved from [Link]

-

den Hertog, H. J., & Combe, W. P. (1952). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 71(7), 745-752. Retrieved from [Link]

-

Saskatchewan Open Educational Resources. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2024, December 10). Dimethylformamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-cyanopyridine. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, April 11). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility [Video]. YouTube. Retrieved from [Link]

-

Dunn, G. E., & Taylor, G. R. (1967). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 45(1), 17-23. Retrieved from [Link]

-

Wikipedia. (2024, December 12). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromonicotinonitrile

This document provides a comprehensive technical guide on the spectroscopic analysis of this compound (CAS No: 20577-26-8), a key heterocyclic building block in medicinal chemistry and materials science. As a substituted pyridine, its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. This guide moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols described herein are designed as self-validating systems, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides unambiguous information about the connectivity of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For this compound, NMR analysis confirms the substitution pattern on the pyridine ring and the electronic environment of each atom.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts (δ) are significantly influenced by the anisotropic effect of the pyridine ring and the inductive effects of the electronegative nitrogen atom, the bromine atom, and the cyano group.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 7.42 | Doublet of doublets (dd) | J = 7.7, 4.8 |

| H-4 | 8.01 | Doublet of doublets (dd) | J = 7.8, 2.0 |

| H-6 | 8.57 | Doublet of doublets (dd) | J = 4.9, 2.0 |

Solvent: CDCl₃. Data sourced from ChemicalBook.[1]

Expert Insight: The downfield shift of all protons (>7.4 ppm) is characteristic of aromatic systems. H-6 is the most deshielded proton due to its proximity to the electronegative ring nitrogen. The observed multiplicities and coupling constants are critical for assignment. For instance, H-5 couples to both H-4 (ortho-coupling, J ≈ 7.7 Hz) and H-6 (meta-coupling, J ≈ 4.8 Hz), resulting in a doublet of doublets. This coupling pattern is a definitive validation of the 2,3-disubstituted pyridine structure.[2]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct map of the carbon skeleton, with each unique carbon atom producing a distinct signal.[3] The chemical shifts are dictated by hybridization and the electronic effects of neighboring substituents.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-3 | 114.27 | Carbon bearing the cyano group. |

| CN | 115.63 | Nitrile carbon, characteristically deshielded.[4] |

| C-5 | 122.37 | Aromatic methine carbon. |

| C-4 | 142.53 | Aromatic methine carbon, deshielded by proximity to the cyano group. |

| C-2 | 143.84 | Carbon bearing the bromine atom, deshielded by the halogen and nitrogen. |

| C-6 | 152.92 | Most deshielded aromatic carbon due to proximity to the ring nitrogen. |

Solvent: CDCl₃. Data sourced from ChemicalBook.[1]

Expert Insight: The signal for C-2, the carbon directly attached to bromine, is found at 143.84 ppm. Quaternary carbons, such as C-2, C-3, and the nitrile carbon (CN), often exhibit lower signal intensity compared to protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[4] The wide chemical shift range (114-153 ppm) is typical for substituted aromatic heterocycles.[5]

Self-Validating Experimental Protocol for NMR Data Acquisition

This protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single deuterium signal for spectrometer locking.

-

Add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C) for accurate chemical shift calibration.[6]

-

Cap the tube and invert gently to ensure a homogeneous solution.

-

-

Spectrometer Setup & Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for superior signal dispersion and resolution.[7]

-

Tuning and Locking: Insert the sample, lock the spectrometer on the deuterium signal of CDCl₃, and tune the probe for both ¹H and ¹³C frequencies.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize homogeneity, which is visually confirmed by the symmetrical lineshape of the TMS signal.

-

¹H Acquisition:

-

Pulse Program: A standard 30-degree pulse ('zg30') is used to avoid saturation and allow for quantitative integration if needed.[7]

-

Acquisition Parameters: Set a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.

-

Number of Scans: Acquire 16-32 scans to achieve an excellent signal-to-noise ratio.

-

-

¹³C Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse program with a 30-degree pulse ('zgpg30') to simplify the spectrum to singlets and benefit from NOE.[7]

-

Acquisition Parameters: Set a spectral width of ~220 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds.

-

Number of Scans: Acquire 1024-4096 scans due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[3]

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

For ¹H NMR, integrate the signals to confirm the 1:1:1 proton ratio.

-

Caption: NMR analysis workflow from sample preparation to structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[8]

Interpreting the IR Spectrum

The IR spectrum of this compound provides a characteristic "fingerprint" defined by its nitrile, aromatic ring, and carbon-bromine bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2236 | Strong | C≡N stretching (nitrile group)[1] |

| 3100–3000 | Medium | Aromatic C-H stretching (pyridine ring)[9] |

| 1574, 1550, 1472 | Medium-Strong | C=C and C=N stretching (in-ring, aromatic)[1][9] |

| ~1100 | Medium | C-Br stretching[8] |

| 900–675 | Strong | C-H out-of-plane bending ("oop")[9] |

Expert Insight: The most diagnostic peak in the spectrum is the sharp, strong absorption at 2236 cm⁻¹. This frequency is highly characteristic of a nitrile (C≡N) functional group conjugated with an aromatic system.[8] The series of peaks between 1472 and 1574 cm⁻¹ are indicative of the pyridine ring's C=C and C=N bond stretching, confirming the presence of the heterocyclic core.

Robust Protocol for FT-IR Sample Analysis

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Data Acquisition:

-

Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is a critical step to computationally subtract the absorbance from atmospheric CO₂ and water vapor, ensuring they do not appear in the final sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal. Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Sample Spectrum: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Signal Averaging: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing & Analysis:

-

The spectrometer software automatically performs the Fourier transform and ratios the sample spectrum against the background spectrum to generate the final IR absorbance or transmittance plot.

-

Label the significant peaks and correlate them with the expected vibrational modes using the data in Table 3.

-

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Integrity

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves to confirm the molecular weight and provides structural clues through fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

The key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in a roughly 1:1 ratio.[10]

-

Molecular Ion Peak (M⁺): The molecular weight of C₆H₃BrN₂ is ~183.01 g/mol .[11] In the mass spectrum, this will manifest as a pair of peaks of nearly equal intensity:

-

m/z ≈ 182: Corresponding to the molecule containing the ⁷⁹Br isotope (C₆H₃⁷⁹BrN₂).

-

m/z ≈ 184: Corresponding to the molecule containing the ⁸¹Br isotope (C₆H₃⁸¹BrN₂). This characteristic "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom.[10]

-

-

Fragmentation: Under Electron Impact (EI) ionization, the molecular ion can fragment. Predicted fragmentation pathways include:

-

Loss of Br•: [M - Br]⁺, resulting in a peak at m/z ≈ 103.

-

Loss of CN: [M - CN]⁺, resulting in an isotopic pair around m/z ≈ 156/158.

-

Caption: The characteristic 1:1 isotopic pattern for a monobrominated compound.

Standard Protocol for Electron Impact (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of ion intensity versus m/z is the mass spectrum.

Conclusion

The collective application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity and electronic environment of the C-H framework and carbon skeleton. IR spectroscopy validates the presence of key functional groups, notably the nitrile and the aromatic pyridine ring. Finally, mass spectrometry confirms the correct molecular weight and elemental composition through the characteristic isotopic pattern of bromine. This integrated analytical approach forms a self-validating system, ensuring the identity and purity of this critical chemical intermediate for all downstream applications.

References

- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Research in Engineering and Science (IJRES).

-

Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. URL: [Link]

-

ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. URL: [Link]

-

PubChem. 2-Bromo-5,6-dimethylnicotinonitrile. National Center for Biotechnology Information. URL: [Link]

-

Feng, Z., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health (NIH). URL: [Link]

-

Maltese, M., et al. (1997). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry A. URL: [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for a chemical publication. URL: [Link]

-

University of Puget Sound. 13C-NMR. Course Material. URL: [Link]

-

Chemdad. 2-BROMO-NICOTINONITRILE. URL: [Link]

-

NPTEL. (2012). 13C NMR spectroscopy. Course Material. URL: [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. URL: [Link]

-

Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. URL: [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. URL: [Link]

-

Reich, H. J. 1H NMR Chemical Shifts. Organic Chemistry Data. URL: [Link]

-

UCLA Chemistry. IR Chart. URL: [Link]

-

Wei, Y. (2012). Synthesis and Characteristics of 5-Bromo-nicotinonitrile. Semantic Scholar. URL: [Link]

-

Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. URL: [Link]

-

Regalado, E. L., & Welch, C. J. (2016). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Liquid Chromatography & Related Technologies. URL: [Link]

-

Brown, W. P. Infrared Spectroscopy Index. Doc Brown's Chemistry. URL: [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. URL: [Link]

-

Weizmann Institute of Science. (Br) Bromine NMR. URL: [Link]

-

Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. URL: [Link]

Sources

- 1. 2-Bromo-3-cyanopyridine | 20577-26-8 [chemicalbook.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. youtube.com [youtube.com]

- 11. 2-BROMO-NICOTINONITRILE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Bromonicotinonitrile

Introduction: 2-Bromonicotinonitrile, a halogenated pyridine derivative, is a pivotal building block in contemporary synthetic chemistry. Its unique structure makes it an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials. However, its utility is matched by a significant hazard profile that necessitates a rigorous and informed approach to its handling, storage, and disposal. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven protocols and the scientific rationale behind them to ensure safe and effective use in the laboratory.

This document moves beyond a simple checklist, delving into the causality of safety measures to foster a comprehensive safety culture when working with this reactive and hazardous compound.

| Compound Identification | |

| Chemical Name | This compound |

| Synonyms | 2-Bromo-3-cyanopyridine, 2-Bromopyridine-3-carbonitrile[1][2] |

| CAS Number | 20577-26-8[1][2] |

| Molecular Formula | C₆H₃BrN₂[1][2] |

| Molecular Weight | 183.01 g/mol [1][2] |

| Appearance | White to light yellow solid[2] |

| Melting Point | ~105 °C[1][2] |

Section 1: Hazard Identification and GHS Classification

Understanding the specific hazards of this compound is the foundation of its safe handling. The compound is classified under the Globally Harmonized System (GHS) with multiple significant hazard warnings. The signal word "Danger" should be associated with this chemical due to its potential for severe health effects.[3]

| Hazard Class | Hazard Statement | GHS Code | Practical Implication for Researchers |

| Acute Toxicity, Oral | Toxic if swallowed[3] | H301 | Ingestion of even small quantities can be highly toxic. Absolutely no eating, drinking, or smoking in the laboratory.[3][4] |

| Acute Toxicity, Dermal | Toxic in contact with skin[3] | H311 | The compound can be absorbed through the skin, leading to systemic toxicity. Dermal protection is mandatory, not optional. |

| Acute Toxicity, Inhalation | Toxic if inhaled[3] | H331 | Inhaling dust or particulates can cause severe respiratory irritation and systemic poisoning. All handling of the solid must be done in a certified chemical fume hood.[4][5][6] |

| Skin Corrosion/Irritation | Causes skin irritation[6][7][8] | H315 | Direct contact will cause inflammation, redness, and irritation. Prolonged contact may lead to more severe damage. |

| Serious Eye Damage/Irritation | Causes serious eye irritation[6][7][8] | H319 | The smallest particle in the eye can cause significant, potentially irreversible, damage. Appropriate eye protection is critical. |

| STOT, Single Exposure | May cause respiratory irritation[4][5][7] | H335 | Inhalation can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |

| Aquatic Hazard, Acute | Very toxic to aquatic life[9] | H400 | This compound is environmentally hazardous. Prevent release into drains, soil, or waterways under all circumstances.[3][4][7] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by administrative controls and, finally, personal protective equipment. Adherence to this hierarchy is not merely a regulatory requirement but a fundamental principle of laboratory safety.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All procedures involving this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[3][6] This is non-negotiable and serves to contain dust and vapors, preventing inhalation exposure.

-

Ventilation: The laboratory must have adequate general ventilation to handle any fugitive emissions.[5][10]

-

Safety Stations: A certified and unobstructed emergency eyewash station and safety shower must be located in immediate proximity to the workstation.[6] All personnel must be trained on their location and operation.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect from direct contact. The choice of PPE must be deliberate and based on the specific tasks being performed.

-

Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[11] When there is a heightened risk of splash or spray, such as during reaction workups or transfers of solutions, a full-face shield must be worn in addition to safety goggles.[5][11]

-

Skin and Body Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before each use. For extended operations, consider double-gloving. Contaminated gloves must be removed and disposed of properly, followed by immediate hand washing.[5][7][12]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory.[11] It should be kept fully buttoned to provide maximum coverage.

-

-

Respiratory Protection: In standard operations within a fume hood, respiratory protection is not typically required. However, if there is a failure of engineering controls or during a large-scale spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used by trained personnel.[6][7]

Section 3: Standard Operating Procedures for Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize risk.

Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is donned correctly.

-

Weighing: Weigh the solid compound directly into a tared container within the fume hood to contain any dust. Use a dedicated spatula and weighing paper.

-

Transfers: When transferring the solid, do so carefully to minimize dust generation. If making a solution, add the solvent to the solid slowly.

-

Hygiene: After handling, decontaminate the spatula and work surface. Remove gloves using the proper technique and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.[4][5][6] Never wear gloves outside of the laboratory area.

Storage Requirements

Proper storage prevents degradation of the material and avoids the creation of hazardous situations.

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air.[3][5][6]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[5][6] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere (e.g., Argon) for long-term stability.[1][2]

-

Access: The storage location should be locked or otherwise secured to limit access to authorized personnel only.[3][4][5]

-

Incompatibilities: Segregate this compound from incompatible materials, particularly strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][13] Storing incompatibles together can lead to violent reactions, fire, or the release of toxic gases.

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm to personnel and the environment. All laboratory personnel must be trained on these procedures.

Personnel Exposure

Immediate action is the most critical factor in responding to an exposure. The primary goal is to remove the chemical from the individual and seek professional medical help at once.

Spill Containment and Cleanup

For small, incidental spills within a chemical fume hood:

-

Alert: Alert personnel in the immediate area.

-

Evacuate: If necessary, evacuate the area. Ensure ventilation is adequate.[3][4]

-

Protect: Don full PPE, including respiratory protection if necessary.[4]

-

Contain: Prevent the spill from spreading or entering any drains.[3][7]

-

Clean: Gently cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Avoid raising dust.[7]

-

Collect: Carefully sweep or scoop the absorbed material and spilled substance into a suitable, sealable container for hazardous waste.[7][8]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Dispose: Label the waste container and manage it according to institutional hazardous waste procedures.[4][5]

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

Fire Response

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray to extinguish the fire.[5][8]

-

Hazardous Combustion Products: A fire involving this compound will produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[5][8]

-

Firefighter Actions: Only trained personnel wearing full protective gear and a self-contained breathing apparatus (SCBA) should attempt to fight the fire.[5][8]

Section 5: Waste Disposal

Disposal of this compound and any associated contaminated materials must be handled with strict adherence to institutional and governmental regulations (e.g., EPA, RCRA).

-

Waste Segregation: Designate a specific, labeled waste container for "Halogenated Organic Solid Waste." Never mix this waste with non-halogenated, reactive, or incompatible waste streams.[14]

-

Containerization: Collect all waste, including contaminated PPE, weighing paper, and spill cleanup materials, in a sturdy, leak-proof container with a secure lid.[14][15]

-

Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all contents.[14]

-

Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by trained EHS personnel for final disposal at an approved facility.[14][15]

-

Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. After rinsing and air-drying, the labels must be fully defaced or removed before the container can be discarded as non-hazardous waste.[15]

Section 6: Reactivity Profile

While a comprehensive reactivity analysis is beyond the scope of this guide, key safety-related reactivity information includes:

-

Stability: The compound is generally stable under recommended storage conditions.[6][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as this can lead to vigorous or explosive reactions.[6][13]

-

Hazardous Decomposition: Thermal decomposition, such as in a fire, will produce toxic fumes including hydrogen bromide and nitrogen oxides.[5][8]

Conclusion

This compound is a potent and versatile chemical intermediate that commands respect. Its significant acute toxicity, irritant properties, and environmental hazards require that every user internalize and rigorously apply the safety protocols outlined in this guide. By understanding the rationale behind each precaution—from the mandatory use of a fume hood to the specific procedures for waste disposal—researchers can harness the synthetic power of this compound while ensuring the protection of themselves, their colleagues, and the environment. A proactive and educated approach to safety is paramount to successful and responsible science.

References

- Safety summary - BromAid. BromAid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBSmo5ZwAgCjor-EHpbMaL-5-wR-8ChSTXGN0qY7TfL-PIckIby92OmDZSOOKCGy06_KqIOU7104ftF545_T1fSPCN4Tn0Ce_97NdvRuWwFYk4iDsOPK755JfN16aBSHeutQ==]

- 2-BROMO-ISONICOTINONITRILE - ChemBK. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_LzrgQYIZGywBKkBUZ_AJV6ohLvxOTn16TCn9V-wKQs7orBzkmY_eEB2VqXwRYsea0jYy-JVHx8SJQHTvfjcNg8GsVaQYuqh4R7-mUmix7nWOS394fz7pQdD3-7o4d1roHqhi8F_HqvgPMyD3c12hjhEcig==]

- 5-Amino-2-bromonicotinonitrile - AK Scientific, Inc.AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT70TwcO_w2FDFcfAJCsC45tO8mArl6d1B45ad30oD6LLW03ljLTaeGt_ksbcbpPqQ5w4lt5k-3HAwxt35VjQAxUbkxIl4pz2NrFVlvpi9HaUhnaa_KTb4P6WdjiGuww==]

- Safety Data Sheet - MedchemExpress.com. MedchemExpress.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnV9gFGLuwYPblY7ldRpZow1MwRwJg0EmZmMrxQPUBsqHGLHrfr5qeWq7pxdkL1k9YmJ91ODmsLFGNX0ExB88IMueZmen6cI3RmjU3-b3x36gzJ8ch7BspLX4wj7XUoJeglHaNNU95I_WPWBAnh0dGlxLrvTP665c8zY8eYysc0lxjk3BVF638JFwHnkDVPVCm-qGhSsU=]

- 2-Bromoisonicotinonitrile - Apollo Scientific. Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4czkuhT54R-P44Uc5g934fKCrzNJLD4y8s28CKHG0rWo9LRypBRKAZKVE6zMU1-k2A4RfJ9775mpJW_N8uUieRPRLXgqf4V1qITBYdV6ZKTBCAWMQH4A-uh7ttp7m3VJqkb473owD4gic76Gwot64l41mY45EyEzCOfG0bQ==]

- First Aid Procedures for Chemical Hazards | NIOSH - CDC. Centers for Disease Control and Prevention. [URL: https://www.cdc.gov/niosh/topics/firstaid/procedures.html]

- Safety Data Sheet - CymitQuimica. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq5j1yjYVNmYKyrzpWtVYqay7E1sIxzK0G4LZRsMjvGPCO9Lb25iCUbMk9-IdSB_Dxiz7Wc3-AJkoiskdd-v2zBBHPxJCo9tSSV9k9zfFq5cgMummHbB8MnaHagOa1cCxls22CmjZ5PSWva0v65HQ4HMVR9SyVx-NDFwE=]

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS_242489_242489_1_29-Mar-2024_0300.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/242489]

- Recommended PPE to handle chemicals - Bernardo Ecenarro. Bernardo Ecenarro. [URL: https://www.bernardoecenarro.com/en/recommended-ppe-to-handle-chemicals/]

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b80100]

- 2-BROMO-NICOTINONITRILE Seven Chongqing Chemdad Co.Chongqing Chemdad Co. [URL: https://www.chemdad.com/2-bromo-nicotinonitrile-cas-20577-26-8-p00010p1.html]

- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Dartmouth College. [URL: https://ehs.dartmouth.edu/chemistry/personal-protective-equipment-chemistry]

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS_590170_19-Dec-2025_0300.pdf]

- 2-Bromo-3-cyanopyridine | 20577-26-8 - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6137362.htm]

- Hazardous Waste Disposal Guide - Dartmouth Policy Portal. Dartmouth College. [URL: https://www.dartmouth.edu/policy/docs/hazardous_waste_disposal_guide.pdf]

- 2-Bromopyridine Safety Data Sheet Jubilant Ingrevia Limited. Jubilant Ingrevia Limited. [URL: https://www.ingrevia.

- Proper Disposal of 2-Amino-4-bromo-3-nitropyridine: A Guide for Laboratory Professionals - Benchchem. Benchchem. [URL: https://www.benchchem.

Sources

- 1. 2-BROMO-NICOTINONITRILE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-Bromo-3-cyanopyridine | 20577-26-8 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Safety summary - BromAid [bromaid.net]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

2-Bromonicotinonitrile material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Bromonicotinonitrile

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical reagents they handle is paramount. This guide provides an in-depth analysis of the material safety data for this compound, a key building block in synthetic chemistry. Moving beyond a simple recitation of safety data sheet (SDS) sections, this document synthesizes the available information into a practical framework, emphasizing the causality behind safety protocols and providing actionable guidance for laboratory use.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Bromo-3-cyanopyridine, is a halogenated pyridine derivative. Its utility in medicinal chemistry and materials science stems from the reactivity of the bromine atom and the cyano group, which allow for a variety of chemical transformations. A clear understanding of its physical properties is the first step in safe handling.

| Property | Value | Source |

| Chemical Name | This compound; 2-Bromo-3-cyanopyridine | [1][2] |

| CAS Number | 20577-26-8 | [1][2] |

| Molecular Formula | C₆H₃BrN₂ | [1][2] |

| Molecular Weight | 183.01 g/mol | [1][2] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 105 °C | [1][2] |

| Boiling Point | 296.9 ± 25.0 °C (Predicted) | [1][2] |

| Density | 1.72 ± 0.1 g/cm³ (Predicted) | [1][2] |

| pKa | -2.66 ± 0.10 (Predicted) | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| GHS Classification | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[3][4] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[3][4] | |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation.[3][4] |

Expert Insight: The "Toxic" classification (H301/H311/H331) is a significant warning. Unlike materials that are merely "Harmful," toxic substances can cause severe injury or death even at low exposures. The combined hazard of toxicity and irritation necessitates stringent controls to prevent any direct contact or inhalation.

Toxicological Profile and Routes of Exposure

While comprehensive toxicological data for this compound is not fully available, the existing classifications point to significant health risks upon exposure. The primary routes of concern for laboratory personnel are inhalation of dust, skin contact, and accidental ingestion.

-

Inhalation: Inhaling the dust can cause respiratory tract irritation.[3][4] Given its toxicity, systemic effects following inhalation are also a major concern, potentially leading to symptoms like coughing, shortness of breath, headache, and nausea.[5]

-

Dermal (Skin) Contact: The substance is toxic if it comes into contact with the skin and causes skin irritation.[3] Prolonged contact can lead to redness and discomfort. More importantly, absorption through the skin can lead to systemic toxicity.

-

Eye Contact: Direct contact with the eyes will cause serious irritation.[3][4]

-

Ingestion: Accidental ingestion is highly dangerous and is considered toxic. Immediate medical attention is required if the substance is swallowed.[6]

Safe Handling and Storage Protocols

A proactive approach to safety is essential when working with this compound. All handling should be performed within a certified chemical fume hood to control exposure.[4]

Standard Operating Procedure (SOP) for Handling this compound

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required Personal Protective Equipment (PPE) as detailed in Section 5. Have spill cleanup materials readily available.

-

Weighing: Weigh the solid material within the fume hood. Use a disposable weighing boat to minimize contamination of balances.

-

Transfer: When transferring the solid, use a spatula and handle it carefully to avoid generating dust.[4]

-

In Solution: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE carefully to avoid cross-contamination. Wash hands and face thoroughly with soap and water.

-

Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and appropriate hazard warnings.

Visualization: Safe Handling Workflow

Caption: A typical workflow for safely handling toxic chemical solids.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.

-

Container: Keep the container tightly closed.[3]

-

Location: Store in a cool, dry, and well-ventilated area.[3][4] The storage area should be locked up or accessible only to qualified personnel.

-

Temperature: Recommended storage is under inert gas (nitrogen or argon) at 2-8°C.[1][2]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, with PPE serving as the essential final barrier between the researcher and the chemical.

-

Engineering Controls: All work involving this compound must be conducted in a properly functioning chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.[4][7]

-

Personal Protective Equipment (PPE): The selection of PPE is dictated by the hazards of the chemical.[8][9][10]

| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Handling Solid | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Flame-resistant lab coat | Not required if in a fume hood |

| Handling Solutions | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Flame-resistant lab coat | Not required if in a fume hood |

| Large Spills/Uncontrolled Release | Face shield and goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant suit/apron | NIOSH-approved respirator with appropriate cartridges[5][7] |

Visualization: PPE Selection Logic

Caption: Decision tree for selecting appropriate PPE based on the task.

First Aid and Emergency Procedures

Immediate and correct first aid is critical in the event of an exposure.[6][11] First responders should always protect themselves before assisting others.

-

If Inhaled: Move the person to fresh air immediately. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[12]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Flush the skin with plenty of water for at least 15-30 minutes.[13] Seek immediate medical attention.[13]

-

In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

If Swallowed: Do NOT induce vomiting.[7][12] Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.

Spill Response Protocol

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.

-

Contain: Prevent the spill from entering drains or waterways. For solid spills, avoid generating dust.[4][14]

-

Absorb: For small spills, carefully sweep or vacuum up the material and place it into a sealed, labeled container for disposal.[4][14] Use an absorbent material for solutions.[12]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate safety personnel.

Visualization: Spill Response Flowchartdot

Sources

- 1. 2-BROMO-NICOTINONITRILE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-Bromo-3-cyanopyridine | 20577-26-8 [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. BROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. Protective Equipment - American Chemistry Council [americanchemistry.com]

- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 11. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Safety summary - BromAid [bromaid.net]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Synthesis and Strategic Applications of 2-Bromonicotinonitrile: A Technical Guide for Chemical Innovators

Abstract

2-Bromonicotinonitrile, a halogenated pyridine derivative, stands as a pivotal building block in the landscape of modern organic synthesis. Its unique electronic properties and versatile reactivity have positioned it as a valuable precursor in the development of novel pharmaceuticals and advanced materials. This in-depth technical guide provides a comprehensive overview of the synthesis, discovery, and core applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will explore various synthetic methodologies, from classical approaches to contemporary catalytic systems, offering detailed protocols and a comparative analysis of their respective advantages. Furthermore, this guide will illuminate the strategic importance of this molecule in medicinal chemistry, particularly in the synthesis of kinase inhibitors, providing a forward-looking perspective on its potential in future chemical innovation.

Introduction: The Strategic Importance of this compound

In the intricate world of molecular design and synthesis, certain chemical entities emerge as "privileged scaffolds" or versatile building blocks, unlocking pathways to a vast array of complex and functionally significant molecules. This compound, with its strategic placement of a bromine atom and a nitrile group on a pyridine ring, is a quintessential example of such a molecule. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the C2 position, making the bromine atom a facile leaving group for various nucleophilic substitution and cross-coupling reactions.

This inherent reactivity has rendered this compound an indispensable tool in the medicinal chemist's arsenal. Its application as a precursor in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology, underscores its significance.[1][2] The pyridine core is a common motif in many biologically active compounds, and the ability to functionalize it at the 2-position with diverse substituents is a key strategy in drug discovery.[3] This guide aims to provide a deep dive into the chemical world of this compound, from its synthesis to its strategic deployment in the creation of high-value molecules.

Discovery and Historical Context

While a definitive "discovery" date for this compound is not prominently documented, its emergence is intrinsically linked to the development of fundamental reactions in organic chemistry. The ability to introduce a bromine atom onto a pyridine ring and the subsequent conversion of other functional groups to a nitrile were key enablers.

The historical cornerstone for the synthesis of aryl bromides from aromatic amines is the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884.[4] This reaction, which proceeds via a diazonium salt intermediate, provided a reliable method for the introduction of halogens onto aromatic and heteroaromatic rings.[4][5] It is highly probable that the first rational synthesis of this compound was achieved through the application of the Sandmeyer reaction to 2-aminonicotinonitrile.

Over the years, as synthetic methodologies evolved, other routes to this compound have been developed, including halogen exchange reactions and direct bromination strategies, each contributing to the accessibility and utility of this important synthetic intermediate.

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations. Here, we present a detailed analysis of the most prominent synthetic routes.

The Sandmeyer Reaction: A Classic and Reliable Route

The Sandmeyer reaction remains a cornerstone for the synthesis of this compound, starting from the readily available 2-aminonicotinonitrile. This method involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.

Reaction Workflow:

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol:

-

Diazotization:

-

In a reaction vessel equipped with a stirrer and a thermometer, suspend 2-aminonicotinonitrile (1.0 eq) in a solution of 48% hydrobromic acid (HBr) (approx. 4-5 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

-

Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen ceases.[6]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Causality and Self-Validation: The success of this protocol hinges on the careful control of temperature during the diazotization step to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is crucial for the efficient radical-nucleophilic aromatic substitution that yields the final product.[4] The evolution of nitrogen gas serves as a visual indicator of reaction progress, providing a self-validating checkpoint.

Halogen Exchange: From Chloro to Bromo

Another efficient method for the synthesis of this compound is through a halogen exchange reaction, often referred to as a Finkelstein-type reaction, starting from the corresponding 2-chloronicotinonitrile.[7] This approach is particularly useful when the chloro-analogue is more readily accessible or cost-effective.

Reaction Mechanism:

Caption: Halogen exchange synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup:

-

In a flame-dried flask equipped with a reflux condenser, combine 2-chloronicotinonitrile (1.0 eq), an excess of a bromide salt such as sodium bromide (NaBr) or potassium bromide (KBr) (2-3 eq), and a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) (0.1 eq).

-

Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Reaction Execution:

-

Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir for several hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent.

-

Wash the combined organic layers with water to remove the inorganic salts and the solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

-

Causality and Self-Validation: This reaction is driven by the relative nucleophilicity of the halide ions and the stability of the resulting metal-halide complex. The use of a copper catalyst facilitates the nucleophilic aromatic substitution. Monitoring the disappearance of the starting material by chromatography provides a clear endpoint for the reaction.

Synthesis from 2,3-Dibromopyridine

A more specialized route involves the selective cyanation of 2,3-dibromopyridine. This method can be advantageous when this particular starting material is available.

Detailed Experimental Protocol:

-

Reaction Setup:

-

In a pressure tube, combine 2,3-dibromopyridine (1.0 eq), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 eq), sodium carbonate (Na₂CO₃) (1.2 eq), copper(I) iodide (CuI) (0.1 eq), and 1-butyl-imidazole (2.0 eq) in o-xylene.[8]

-

-

Reaction Execution:

-

Seal the pressure tube and stir the mixture at 160 °C for 24 hours.[8]

-

-

Work-up and Purification:

-

After cooling, quench the reaction with water and dilute with dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the product by column chromatography on silica gel.[8]

-

Causality and Self-Validation: This cyanation reaction is a transition-metal-catalyzed process where the copper catalyst plays a key role. The specific reaction conditions, including the use of a high temperature and a pressure tube, are necessary to drive the reaction to completion. Chromatographic purification and spectroscopic analysis are essential to confirm the identity and purity of the desired product.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Sandmeyer Reaction | 2-Aminonicotinonitrile | NaNO₂, HBr, CuBr | Good to Excellent | Reliable, well-established, good functional group tolerance.[6] | Use of potentially unstable diazonium salts, requires careful temperature control. |

| Halogen Exchange | 2-Chloronicotinonitrile | Bromide salt, Cu(I) catalyst | Good | Utilizes a potentially more accessible starting material, straightforward procedure. | Requires high temperatures, potential for side reactions. |

| From 2,3-Dibromopyridine | 2,3-Dibromopyridine | K₄[Fe(CN)₆], CuI | Moderate | A viable route when the starting material is readily available.[8] | Requires a specialized starting material, harsh reaction conditions. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a highly sought-after building block in medicinal chemistry due to its ability to participate in a wide range of chemical transformations, enabling the synthesis of diverse molecular scaffolds.[9]

Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors.[1] The pyridine ring is a common feature in many ATP-competitive kinase inhibitors, and the bromine atom at the 2-position serves as a versatile handle for introducing various substituents through cross-coupling reactions.

Synthetic Strategy using Suzuki-Miyaura Coupling:

Caption: Synthesis of kinase inhibitor scaffolds via Suzuki-Miyaura coupling.

This strategy allows for the facile introduction of a wide variety of aryl and heteroaryl groups at the 2-position of the nicotinonitrile core, enabling the exploration of the structure-activity relationship (SAR) and the optimization of kinase inhibitory activity.

Other Pharmaceutical Intermediates

Beyond kinase inhibitors, this compound is a precursor to a variety of other pharmaceutical intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the synthetic possibilities. Its derivatives have been investigated for a range of biological activities, including bronchodilation.[4]

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone in the field of organic synthesis, particularly in the realm of medicinal chemistry. The synthetic routes to this valuable compound are well-developed, offering chemists a range of options to suit their specific needs. As the demand for novel and effective therapeutics continues to grow, the importance of versatile building blocks like this compound will only increase. Future research will likely focus on the development of even more efficient, sustainable, and scalable synthetic methods, as well as the exploration of its utility in the synthesis of new classes of biologically active molecules and advanced materials. The strategic application of this compound will undoubtedly continue to fuel innovation and drive progress in the chemical sciences for years to come.

References

-

2-bromopyridine - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Preparation of 2-bromopyridine. PrepChem.com. Available from: [Link]

-

3-Bromopyridine-2-carbonitrile. IUCr Journals. 2019. Available from: [Link]

- Crossley, M. L., King, V. L., & Northey, E. H. (1949). U.S. Patent No. 2,491,253. Washington, DC: U.S.

-

Sandmeyer reaction. Wikipedia. Available from: [Link]

-